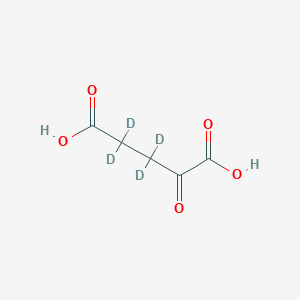

2-Ketoglutaric acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6O5 |

|---|---|

Molecular Weight |

150.12 g/mol |

IUPAC Name |

2,2,3,3-tetradeuterio-4-oxopentanedioic acid |

InChI |

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1D2,2D2 |

InChI Key |

KPGXRSRHYNQIFN-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)C(=O)O)C([2H])([2H])C(=O)O |

Canonical SMILES |

C(CC(=O)O)C(=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 2-Ketoglutaric Acid-d4 in Elucidating Krebs Cycle Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a fundamental metabolic pathway essential for cellular energy production and biosynthesis. Alpha-ketoglutarate (α-KG), also known as 2-Ketoglutaric acid, is a pivotal intermediate in this cycle. Understanding the flux and dynamics of α-KG within the Krebs cycle is crucial for unraveling the metabolic reprogramming that occurs in various physiological and pathological states, including cancer. Stable isotope tracing, utilizing compounds such as 2-Ketoglutaric acid-d4 (d4-α-KG), has emerged as a powerful technique to probe these metabolic pathways in detail. This technical guide provides an in-depth overview of the role and application of this compound in studying the Krebs cycle, with a focus on its use in metabolic flux analysis and imaging.

2-Ketoglutaric Acid: A Central Node in Metabolism

2-Ketoglutaric acid is a five-carbon dicarboxylic acid that participates in several key metabolic reactions. Within the Krebs cycle, it is formed from isocitrate via oxidative decarboxylation, a reaction catalyzed by isocitrate dehydrogenase (IDH). Subsequently, α-KG is oxidatively decarboxylated to succinyl-CoA by the α-ketoglutarate dehydrogenase complex. Beyond the Krebs cycle, α-KG is involved in amino acid metabolism through transamination and deamination reactions, nitrogen transport, and as a precursor for the synthesis of several amino acids, including glutamate, glutamine, proline, and arginine.

The Principle of Stable Isotope Tracing with this compound

Stable isotope tracing is a technique that uses molecules labeled with heavy, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)) to follow the metabolic fate of a substrate through a biochemical pathway. This compound is a form of α-KG where four hydrogen atoms have been replaced with deuterium atoms, typically at the 3 and 4 positions.

When introduced into a biological system, this compound enters the cellular pool of α-KG and is metabolized alongside its unlabeled counterpart. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the incorporation of the deuterium label into downstream metabolites of the Krebs cycle and connected pathways. This allows for the quantification of metabolic fluxes, the determination of relative pathway activities, and the identification of metabolic bottlenecks or rerouting.

Applications of this compound in Krebs Cycle Research

A significant application of deuterated α-KG is in the study of cancer metabolism, particularly in tumors with mutations in the isocitrate dehydrogenase (IDH) enzyme.[1][2]

Metabolic Imaging of IDH-Mutant Tumors:

In normal cells, wild-type IDH converts isocitrate to α-KG. However, certain mutations in IDH1 and IDH2 confer a neomorphic activity, causing the enzyme to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][2] D-2HG accumulates to high levels in these tumors and is implicated in tumorigenesis.

A cell-permeable esterified form of deuterated α-KG, such as diethyl-[3,3'-²H]-α-ketoglutarate, can be administered in vivo.[2] This tracer is taken up by cells, where intracellular esterases cleave the ethyl groups, releasing the deuterated α-KG. In IDH-mutant tumors, the labeled α-KG is converted to deuterated D-2HG, which can be detected and quantified non-invasively using techniques like deuterium metabolic imaging (DMI).[2] This provides a direct readout of the mutant IDH enzyme activity and can be used to assess tumor burden and response to therapies that target the mutant enzyme.[2]

Quantitative Data Presentation

The data generated from stable isotope tracing experiments with this compound can be used to calculate metabolic flux rates. The following table provides an illustrative example of how quantitative data on the contribution of exogenous d4-α-KG to Krebs cycle intermediates and related metabolites might be presented.

| Metabolite | Unlabeled Fraction (%) | Labeled Fraction (d4) (%) | Total Pool Size (nmol/mg protein) |

| α-Ketoglutarate | 40 | 60 | 5.2 |

| Succinate | 75 | 25 | 8.1 |

| Fumarate | 85 | 15 | 3.5 |

| Malate | 90 | 10 | 6.7 |

| Citrate | 95 | 5 | 12.3 |

| Glutamate | 50 | 50 | 15.8 |

| D-2-Hydroxyglutarate | 30 | 70 | 25.4 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the experimental system and conditions.

Experimental Protocols

Metabolic Flux Analysis of this compound in Cell Culture using LC-MS/MS

This protocol outlines a general workflow for tracing the metabolism of this compound in cultured cells.

1. Cell Culture and Isotope Labeling:

-

Culture cells of interest (e.g., IDH-mutant and wild-type glioma cells) in appropriate growth medium to ~80% confluency.

-

Replace the growth medium with a medium containing a known concentration of this compound (or a cell-permeable ester form). The concentration and labeling duration should be optimized for the specific cell line and experimental question. A typical starting point is 1-5 mM for 1-6 hours.

-

Include parallel cultures with unlabeled 2-Ketoglutaric acid as a control.

2. Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture dish.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes and centrifuge at high speed to pellet protein and cell debris.

-

Collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis:

-

Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Use a column suitable for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the unlabeled and deuterated forms of α-KG and its downstream metabolites. The specific mass transitions will need to be determined for each metabolite.

4. Data Analysis:

-

Integrate the peak areas for the unlabeled and labeled isotopologues of each metabolite.

-

Correct for the natural abundance of stable isotopes.

-

Calculate the fractional labeling of each metabolite to determine the contribution of the d4-α-KG tracer.

-

Metabolic flux can be modeled using software packages that integrate the labeling data with a stoichiometric model of the metabolic network.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic fate of this compound in the Krebs cycle and IDH mutant pathway.

Caption: Experimental workflow for metabolic flux analysis using this compound.

Conclusion

This compound is a valuable tool for researchers studying the Krebs cycle and related metabolic pathways. Its application in stable isotope tracing experiments provides detailed insights into metabolic fluxes that are not attainable through static metabolite measurements alone. The ability to trace the fate of α-KG in real-time, particularly in the context of diseases like cancer with specific metabolic vulnerabilities, opens new avenues for diagnostic and therapeutic development. The methodologies described in this guide provide a framework for utilizing this compound to advance our understanding of cellular metabolism.

References

2-Ketoglutaric Acid-d4 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 2-Ketoglutaric acid-d4 (d4-α-KG) as a metabolic tracer. Alpha-ketoglutarate (α-KG), a key intermediate in the Krebs cycle, is central to cellular energy metabolism, nitrogen balance, and the biosynthesis of amino acids and nucleotides.[1][2][3] The use of its stable isotope-labeled form, this compound, allows for the precise tracking and quantification of metabolic fluxes through these critical pathways, offering invaluable insights in various research fields, particularly in cancer metabolism and neurology.[4][5]

Core Concepts in α-Ketoglutarate Metabolism

α-Ketoglutarate is a pivotal metabolite that connects several fundamental cellular processes. Its primary roles include:

-

Tricarboxylic Acid (TCA) Cycle: α-KG is a central intermediate in the TCA cycle, a series of chemical reactions to release stored energy. It is formed from isocitrate and is a precursor to succinyl-CoA.[1][2]

-

Nitrogen Metabolism: α-KG acts as a primary nitrogen acceptor, facilitating the transamination of amino acids and playing a crucial role in ammonia (B1221849) detoxification.[1][3]

-

Amino Acid Synthesis: It serves as a precursor for the synthesis of several amino acids, including glutamate, glutamine, proline, and arginine.[3][6]

-

Signaling Molecule: α-KG functions as a signaling molecule, influencing epigenetic modifications and cellular responses to hypoxia.[7]

The deuterated tracer, this compound, is a powerful tool for studying the dynamics of these processes. By introducing d4-α-KG into a biological system, researchers can trace the fate of the deuterium-labeled carbon backbone through various metabolic pathways using techniques such as mass spectrometry and nuclear magnetic resonance.[8]

Data Presentation: Quantitative Insights from in Vitro Studies

The following table summarizes quantitative data from a study investigating the effects of varying concentrations of α-KG on C2C12 cell culture, providing a baseline for designing metabolic tracing experiments.

| α-KG Concentration (mM) | Colony-Forming Efficiency (%) | Mean Specific Growth Rate (/day) | Cell Count Doubling Time (h) |

| 0 (Control) | 50 | 0.86 | 19.4 |

| 0.1 | 68 | 0.95 | 17.6 |

| 1.0 | 55 | 0.94 | 17.8 |

| 10.0 | ≤ 44 | 0.77 | 20.9 |

| 20.0 | 10 | 0.71 | 24.6 |

| 30.0 | 6 | 0.65 | 24.7 |

| 100.0 | Rapid Cell Death | N/A | N/A |

Data adapted from a study on C2C12 cell culture.[9][10] This data indicates a dose-dependent effect of α-KG on cell proliferation, a critical consideration for designing tracer studies to ensure cell viability and physiological relevance.

Signaling Pathways Involving α-Ketoglutarate

α-Ketoglutarate is a key regulator of the mTOR signaling pathway, which is central to cell growth, proliferation, and metabolism. The following diagrams illustrate the intricate relationships within this pathway.

Experimental Protocols

Cell Culture-Based Metabolic Labeling with this compound

This protocol outlines a general procedure for tracing the metabolism of d4-α-KG in cultured cells.

Materials:

-

This compound (d4-α-KG)

-

Cell culture medium appropriate for the cell line

-

Cultured cells (e.g., C2C12, cancer cell lines)

-

Phosphate-buffered saline (PBS)

-

Extraction solvent (e.g., 80% methanol, chilled to -80°C)

-

Cell scrapers

-

Centrifuge

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that allows for logarithmic growth during the experiment.

-

Tracer Introduction: When cells reach the desired confluency (typically 60-80%), replace the standard culture medium with a medium containing a defined concentration of d4-α-KG. Concentrations can range from 0.1 mM to 1.0 mM, depending on the experimental goals and cell type, as higher concentrations may affect cell viability.[9][10]

-

Incubation: Incubate the cells with the d4-α-KG-containing medium for a specific duration. Time-course experiments are recommended to track the dynamic incorporation of the tracer into various metabolites.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add a pre-chilled extraction solvent to the culture plate.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

-

-

Sample Preparation for Analysis:

-

Collect the supernatant containing the extracted metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

The dried metabolite extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS analysis.

-

Animal Model-Based Metabolic Tracing

This protocol provides a general framework for in vivo tracing studies using d4-α-KG in animal models.

Materials:

-

This compound solution (sterile, pH-adjusted)

-

Animal model (e.g., mouse, rat)

-

Administration equipment (e.g., gavage needles, infusion pumps)

-

Anesthesia

-

Surgical tools for tissue collection

-

Liquid nitrogen for snap-freezing tissues

-

Homogenizer

Procedure:

-

Tracer Administration: Administer the d4-α-KG solution to the animal. The route of administration (e.g., oral gavage, intravenous infusion, intraperitoneal injection) will depend on the experimental design.[11] A typical dose for metabolic imaging studies is in the range of 0.5-2 g/kg body weight.[12]

-

Time-Course Study: Collect tissues and biofluids (blood, urine) at various time points after tracer administration to monitor the distribution and metabolism of d4-α-KG.

-

Tissue Collection:

-

Anesthetize the animal at the designated time point.

-

Surgically excise the tissues of interest.

-

Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.

-

-

Metabolite Extraction from Tissues:

-

Pulverize the frozen tissue under liquid nitrogen.

-

Perform a metabolite extraction using a suitable solvent system (e.g., methanol/chloroform/water).

-

Homogenize the tissue in the extraction solvent.

-

Centrifuge to separate the phases and pellet the debris.

-

Collect the polar (aqueous) phase containing the metabolites of interest.

-

-

Sample Preparation for Analysis: Prepare the extracted metabolites for MS analysis as described in the cell culture protocol.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile metabolites.

Sample Preparation:

-

Derivatization: Dried metabolite extracts must be derivatized to increase their volatility. A common method involves a two-step process of methoximation followed by trimethylsilylation (TMS).[4][13]

GC-MS Parameters:

-

Column: A non-polar column (e.g., DB-5ms) is typically used.

-

Injection: Split or splitless injection can be used depending on the sample concentration.

-

Temperature Program: A temperature gradient is employed to separate the metabolites.

-

MS Detection: The mass spectrometer is typically operated in full scan mode to identify all detectable metabolites and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific labeled metabolites.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of polar and non-volatile metabolites.

Sample Preparation:

-

Reconstitution: Dried metabolite extracts are reconstituted in a solvent compatible with the LC mobile phase (e.g., 50% methanol).

LC-MS Parameters:

-

Column: Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites.[14]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically used.[14]

-

MS Detection: High-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) is advantageous for accurate mass measurements and the identification of unknown labeled metabolites. Targeted analysis can be performed using a triple quadrupole mass spectrometer in MRM mode.[15]

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for a metabolic tracing experiment using this compound.

This technical guide provides a foundational understanding of the principles and practices for using this compound as a metabolic tracer. The detailed protocols and workflow diagrams serve as a starting point for researchers to design and implement robust metabolic studies in their specific areas of interest. The ability to trace the metabolic fate of α-KG with high precision will continue to be a valuable tool in advancing our understanding of cellular metabolism in health and disease.

References

- 1. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]

- 3. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What is Deuterium Metabolic Imaging (DMI)? | Deuterium Metabolic Imaging [medicine.yale.edu]

- 12. Deuterium metabolic imaging of the healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

- 14. helixchrom.com [helixchrom.com]

- 15. agilent.com [agilent.com]

An In-depth Technical Guide to the Biological Functions of Deuterated Alpha-Ketoglutarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoglutarate (B1197944) (α-KG), a key intermediate in the Krebs cycle, plays a central role in cellular energy metabolism, nitrogen balance, and as a precursor for amino acid biosynthesis. The substitution of hydrogen atoms with its heavier, stable isotope, deuterium (B1214612) (²H), to create deuterated alpha-ketoglutarate, has opened new avenues for investigating metabolic pathways in vivo. This technical guide provides a comprehensive overview of the biological functions of deuterated alpha-ketoglutarate, with a primary focus on its application as a metabolic probe in the context of cancer research, particularly in gliomas with isocitrate dehydrogenase (IDH) mutations. This document details its role in metabolic tracing, potential kinetic isotope effects, and its involvement in other cellular processes, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Biological Application: A Metabolic Probe for IDH-Mutant Cancers

The primary and most extensively documented biological application of deuterated alpha-ketoglutarate is as a non-invasive probe for detecting the oncometabolite 2-hydroxyglutarate (2-HG) in cancers harboring mutations in the isocitrate dehydrogenase 1 (IDH1) or IDH2 genes.[1][2] Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-KG. However, mutant IDH enzymes gain a neomorphic function, converting α-KG to 2-HG.[3]

The administration of deuterated α-KG, such as [3,3'-²H]-α-ketoglutarate, allows for the detection of deuterated 2-HG production specifically in IDH-mutant cells using deuterium magnetic resonance spectroscopy (²H-MRS).[1][2] This technique, also known as Deuterium Metabolic Imaging (DMI), provides a powerful tool for diagnosing, monitoring disease progression, and assessing treatment response in IDH-mutant tumors, particularly gliomas.[2][4]

Quantitative Analysis of 2-Hydroxyglutarate Production

The quantification of 2-HG is crucial for the clinical management of IDH-mutant cancers. While direct quantitative data from studies using deuterated α-KG is often presented in graphical form within publications, the following table summarizes typical findings from enzymatic assays and mass spectrometry, which are used to validate and complement DMI studies.

| Sample Type | IDH Status | Analyte | Concentration Range | Reference |

| Human Glioma Tissue | Mutant | D-2-Hydroxyglutarate | Up to 35 mM | [5] |

| Human Glioma Tissue | Wild-Type | D-2-Hydroxyglutarate | < 0.1 mM | [5] |

| Serum (AML patients) | Mutant | D-2-Hydroxyglutarate | Significantly elevated | [6] |

| Cell Culture Supernatant (IDH1-mutant cells) | Mutant | D-2-Hydroxyglutarate | Elevated | [6] |

Signaling and Metabolic Pathways

The metabolic fate of deuterated alpha-ketoglutarate in the context of wild-type and mutant IDH is depicted in the following diagrams.

Caption: Metabolism of α-KG with Wild-Type IDH.

Caption: Metabolism of Deuterated α-KG with Mutant IDH.

Experimental Protocols

Synthesis of Deuterated Alpha-Ketoglutarate

The synthesis of deuterated α-KG is a critical first step for its use in metabolic studies. While several methods exist, a common approach involves the hydrolysis of diethyl oxalylsuccinate. A detailed protocol is described in Organic Syntheses.[4] For deuterated variants, deuterated starting materials or reagents would be used in a similar synthetic scheme.

General Protocol for α-Ketoglutaric Acid Synthesis (Non-Deuterated): A mixture of triethyl oxalylsuccinate, hydrochloric acid, and water is heated under reflux. The mixture is then distilled to dryness under reduced pressure. The resulting residue is dissolved in a suitable solvent like nitroethane, and the α-ketoglutaric acid is crystallized upon cooling.[7]

Deuterium Metabolic Imaging (DMI) with ²H-MRS

DMI is a non-invasive imaging technique that tracks the metabolic fate of deuterated substrates.[7]

General Experimental Workflow for in vivo DMI:

-

Substrate Administration: A solution of deuterated α-ketoglutarate (e.g., diethyl-[3,3'-²H]-α-ketoglutarate for improved cell permeability) is administered to the subject, typically via intravenous infusion.[4][8]

-

Data Acquisition: Following administration, ²H magnetic resonance spectra are acquired from the region of interest (e.g., the brain tumor) using a clinical or preclinical MRI scanner equipped for deuterium spectroscopy.[8]

-

Spectral Processing and Analysis: The acquired spectra are processed to identify and quantify the signals from deuterated α-KG and its metabolic products, primarily deuterated 2-HG.[7]

Caption: Deuterium Metabolic Imaging (DMI) Workflow.

Kinetic Isotope Effect of Deuterated Alpha-Ketoglutarate

The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[9] This is due to the greater mass of deuterium, which leads to a lower vibrational frequency of the C-²H bond compared to the C-¹H bond, and thus a higher activation energy for bond cleavage.

While specific quantitative data on the KIE for deuterated α-KG in various enzymatic reactions are not extensively available in the public domain, the principle suggests that reactions involving the cleavage of a C-²H bond at the deuterated position of α-KG would be slower than the corresponding reaction with non-deuterated α-KG. For example, the conversion of α-KG to succinyl-CoA by the α-ketoglutarate dehydrogenase (α-KGDH) complex, which involves decarboxylation, could exhibit a KIE if the deuteration is at a position involved in the reaction mechanism.

Other Potential Biological Functions and Implications

Beyond its role as a metabolic tracer, the deuteration of α-KG may have intrinsic effects on other biological processes.

Reactive Oxygen Species (ROS) Production

The α-ketoglutarate dehydrogenase complex is a known source of reactive oxygen species (ROS) in mitochondria.[10][11] The rate of ROS production by α-KGDH is influenced by the NADH/NAD+ ratio.[12] It is plausible that a KIE on the α-KGDH reaction caused by deuteration could alter the flux through this enzyme and consequently modulate the rate of mitochondrial ROS production. However, direct experimental evidence for this is currently lacking.

Epigenetic Regulation

Alpha-ketoglutarate is a crucial cofactor for α-KG-dependent dioxygenases, including the Ten-Eleven Translocation (TET) family of enzymes, which are involved in DNA demethylation.[13] By influencing the activity of TET enzymes, α-KG plays a role in epigenetic regulation.[13] The impact of deuterated α-KG on TET enzyme activity is an area for further investigation. A KIE could potentially alter the rate of TET-mediated hydroxylation of 5-methylcytosine, thereby influencing epigenetic landscapes.

Caption: Role of α-KG in Epigenetic Regulation.

Pharmacokinetics and Cellular Uptake

The pharmacokinetics of α-KG have been studied, revealing rapid elimination from the blood with a half-life of less than 5 minutes when administered to the portal vein in pigs.[14][15] Enterally administered α-KG has low availability to peripheral tissues, suggesting significant metabolism in the gut and liver.[14] Studies on human fibroblasts suggest that α-KG uptake occurs via unmediated diffusion.[16] While specific pharmacokinetic data for deuterated α-KG are not widely available, it is generally assumed to follow a similar distribution and clearance pattern as its non-deuterated counterpart, though minor differences due to the KIE in metabolic processes are possible.

Conclusion

Deuterated alpha-ketoglutarate serves as a powerful and clinically relevant tool for the non-invasive investigation of cancer metabolism, particularly for the detection of 2-hydroxyglutarate in IDH-mutant tumors through Deuterium Metabolic Imaging. While its primary application is as a metabolic tracer, the intrinsic biological effects of deuteration on the kinetics of enzymatic reactions, ROS production, and epigenetic regulation are important areas for future research. A deeper understanding of these functions will further enhance its utility in both basic science and clinical settings, potentially leading to new diagnostic and therapeutic strategies. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique properties of deuterated alpha-ketoglutarate.

References

- 1. archive.ismrm.org [archive.ismrm.org]

- 2. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of α-Ketoglutaramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Deuterium Metabolic Imaging (DMI)? | Deuterium Metabolic Imaging [medicine.yale.edu]

- 9. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mitochondrial α-Ketoglutarate Dehydrogenase Complex Generates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Mitochondrial α-Ketoglutarate Dehydrogenase Complex Generates Reactive Oxygen Species | Semantic Scholar [semanticscholar.org]

- 13. Intracellular α-ketoglutarate maintains the pluripotency of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portal.research.lu.se [portal.research.lu.se]

- 15. researchgate.net [researchgate.net]

- 16. alpha-Ketoglutarate uptake in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Metabolic Networks: A Technical Guide to 2-Ketoglutaric Acid-d4 in Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 2-Ketoglutaric acid-d4, a deuterated stable isotope of the key metabolic intermediate alpha-ketoglutarate (B1197944) (α-KG), in elucidating complex metabolic pathways. Stable isotope tracing with this compound offers a powerful methodology to quantitatively track the fate of α-KG in central carbon metabolism, amino acid biosynthesis, and cellular signaling cascades. This guide provides a comprehensive overview of the core principles, experimental workflows, data interpretation, and applications of this compound in metabolic research and drug development.

Core Concepts: The Significance of α-Ketoglutarate and Isotope Tracing

Alpha-ketoglutarate is a central node in cellular metabolism, participating in the tricarboxylic acid (TCA) cycle, nitrogen transport, and as a co-substrate for a variety of dioxygenases involved in epigenetic regulation and signaling.[1][2][3] Its deuterated isotopologue, this compound, serves as a tracer that can be introduced into biological systems.[4] By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can follow the deuterium (B1214612) labels as they are incorporated into downstream metabolites, providing a dynamic view of metabolic fluxes.[4][5]

Key Metabolic Pathways Investigated with this compound

The application of this compound as a tracer enables the detailed investigation of several critical metabolic pathways:

-

Tricarboxylic Acid (TCA) Cycle: As a key intermediate of the TCA cycle, this compound allows for the measurement of both oxidative and reductive flux through this central metabolic engine.[6]

-

Amino Acid Metabolism: α-KG is a primary acceptor of amino groups, and tracing with its deuterated form can elucidate the dynamics of amino acid synthesis and degradation.[7]

-

Reductive Carboxylation: In cancer cells and under hypoxic conditions, the reductive carboxylation of α-KG to citrate (B86180) is a crucial pathway for lipid synthesis. This compound is instrumental in quantifying this alternative metabolic route.[6]

Data Presentation: Quantitative Insights into Metabolic Flux

Quantitative metabolic flux analysis using this compound provides invaluable data for understanding cellular physiology in health and disease. The following tables present hypothetical yet representative quantitative data derived from stable isotope tracing experiments.

| Metabolite | Isotopic Enrichment (M+4) | Fold Change (Treatment vs. Control) | p-value |

| Citrate | 15.2% | 2.5 | <0.01 |

| Succinate | 8.7% | 1.2 | >0.05 |

| Malate | 10.1% | 1.8 | <0.05 |

| Glutamate | 25.6% | 3.1 | <0.01 |

| Aspartate | 12.3% | 2.0 | <0.05 |

Caption: Isotopic enrichment of TCA cycle intermediates and related amino acids in cancer cells cultured with this compound under hypoxic conditions.

| Metabolic Flux | Flux Rate (nmol/10^6 cells/hr) | Direction |

| α-KG -> Citrate (Reductive) | 5.8 | Forward |

| α-KG -> Succinate (Oxidative) | 12.3 | Forward |

| Glutamate -> α-KG | 20.1 | Forward |

Caption: Calculated metabolic flux rates in a cancer cell line determined by this compound tracing.

Experimental Protocols: A Step-by-Step Guide

A typical stable isotope tracing experiment using this compound in a cell culture system involves the following key steps:

Cell Culture and Labeling

-

Media Preparation: Prepare a custom cell culture medium that is deficient in α-KG. Supplement this basal medium with a known concentration of this compound.[8][9][10]

-

Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling.

-

Labeling: Replace the standard culture medium with the this compound containing medium and incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the stable isotope into downstream metabolites.

Sample Quenching and Metabolite Extraction

-

Quenching: To halt all enzymatic activity, rapidly quench the cells by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).[11] Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.[11]

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Extraction: Vortex the lysate and centrifuge at a high speed to pellet the cell debris. Collect the supernatant containing the metabolites.[11]

Sample Preparation for Mass Spectrometry (GC-MS)

-

Drying: Dry the metabolite extract completely using a vacuum concentrator.

-

Derivatization: To increase the volatility of the polar metabolites for gas chromatography, perform a two-step derivatization process.[3][12][13]

-

Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) to the dried extract to protect the keto groups. Incubate at a specific temperature and time (e.g., 60°C for 60 minutes).[13]

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the methoximated sample to derivatize hydroxyl and amine groups. Incubate at a specific temperature and time (e.g., 60°C for 30 minutes).[13]

-

-

Analysis: The derivatized sample is then ready for injection into the GC-MS system for analysis of mass isotopomer distributions.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by α-KG and the general experimental workflow for stable isotope tracing.

Applications in Drug Development

The insights gained from this compound tracing are highly valuable for drug development professionals. By understanding how disease states, such as cancer, alter metabolic pathways, researchers can identify novel therapeutic targets. For instance, the reliance of certain tumors on reductive carboxylation presents an opportunity to develop inhibitors of this pathway. Furthermore, monitoring metabolic flux changes in response to drug candidates can provide crucial information on their mechanism of action and efficacy. The use of deuterated α-ketoglutarate has also shown potential in probing the mutational status of enzymes like isocitrate dehydrogenase (IDH), which is significant in glioma research.[11]

References

- 1. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabolite alpha-ketoglutarate inhibits vascular calcification partially through modulation of the TET2/NLRP3 inflammasome signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. α-Ketoglutarate attenuates Wnt signaling and drives differentiation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. static.igem.wiki [static.igem.wiki]

- 9. 使用粉末制备细胞培养基 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 10. KR20150134489A - Composition of cell culture media containing alpha-ketoglutarate for increasing the recombinant protein production and sialylation - Google Patents [patents.google.com]

- 11. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. benchchem.com [benchchem.com]

The Role of 2-Ketoglutaric Acid-d4 in Modern Metabolic Research: A Technical Guide

Introduction

Metabolic research has been revolutionized by the use of stable isotope tracers, which allow scientists to track the fate of specific molecules through complex biochemical networks. 2-Ketoglutaric acid, also known as alpha-ketoglutarate (B1197944) (α-KG), is a pivotal intermediate in cellular metabolism, sitting at the crossroads of the Krebs (TCA) cycle and nitrogen metabolism.[1][2][3] Its deuterated isotopologue, 2-Ketoglutaric acid-d4 (α-KG-d4), has emerged as an indispensable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the discovery, application, and methodologies associated with α-KG-d4 in metabolic research.

The Advent and Significance of this compound

The "discovery" of α-KG-d4 is not marked by a single event but by its development and application as a sophisticated research tool. Its primary utility lies in its function as a metabolic tracer and as an internal standard for highly accurate quantitative analysis.[4] By replacing four hydrogen atoms with deuterium (B1214612), the molecule's mass is increased. This alteration makes it easily distinguishable from its endogenous, unlabeled counterpart by mass spectrometry (MS), without significantly altering its chemical behavior in biological systems. This characteristic allows for precise tracking of its conversion into downstream metabolites and for accurate quantification of α-KG levels in complex biological samples.[4]

Core Applications in Metabolic Research

The unique properties of α-KG-d4 have led to its widespread adoption in several key areas of metabolic investigation.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[5][6][7] Supplying α-KG-d4 to cells or organisms allows researchers to trace the path of the deuterium label as it is incorporated into other Krebs cycle intermediates and connected biosynthetic pathways, such as amino acid synthesis.[8] This provides critical insights into the activity of the Krebs cycle, including its directionality (oxidative vs. reductive) under different physiological or pathological conditions, such as hypoxia.[9]

Cancer Metabolism and Oncometabolite Tracking

A significant application of α-KG-d4 is in the study of cancer metabolism. In certain cancers, particularly gliomas and acute myeloid leukemia, mutations in the isocitrate dehydrogenase (IDH) enzyme cause it to gain a new function: the conversion of α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[10][11][12]

By introducing α-KG-d4 (specifically [3,3'-2H]-α-KG) to IDH-mutant cells, scientists can directly and specifically observe the production of deuterated 2-HG.[10][13] This has profound implications for:

-

Diagnostics: Detecting the production of labeled 2-HG can serve as a functional readout of IDH mutation status.[10]

-

Drug Development: The efficacy of novel IDH inhibitors can be assessed by measuring the reduction in labeled 2-HG production.[10][13]

-

In Vivo Imaging: Techniques like Deuterium Metabolic Imaging (DMI) can use deuterated α-KG to non-invasively monitor tumor burden and response to therapy in living organisms.[13][14]

Neurotransmitter Dynamics

Alpha-ketoglutarate is the direct precursor to glutamate (B1630785), the primary excitatory neurotransmitter in the brain.[2] Tracing experiments with α-KG-d4 enable the study of glutamate synthesis and turnover, providing a deeper understanding of neuronal activity and brain energy metabolism.

Experimental Protocols and Methodologies

The successful use of α-KG-d4 as a metabolic tracer relies on robust experimental design and precise analytical techniques.

General Experimental Workflow

The typical workflow for a stable isotope tracing experiment involves introducing the labeled substrate, allowing for metabolic processing, extracting the metabolites, and analyzing the samples via mass spectrometry.

Protocol 1: Cell Culture Labeling

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow overnight.

-

Media Preparation: Prepare culture medium containing a known concentration of this compound. The concentration should be optimized based on the specific cell type and experimental goals.

-

Labeling: Remove the standard culture medium and replace it with the α-KG-d4-containing medium.

-

Incubation: Incubate the cells for a predetermined time course (e.g., from minutes to 24 hours) to allow for the uptake and metabolism of the tracer.

-

Harvesting: At the end of the incubation, rapidly wash the cells with ice-cold saline to remove extracellular tracer and immediately quench metabolism by adding a cold extraction solvent.

Protocol 2: Metabolite Extraction

A common and effective method for extracting polar metabolites like α-KG is using a solvent mixture.

-

After quenching, add an ice-cold extraction solvent (e.g., 80:20 methanol:water or a mixture of methanol, acetonitrile, and water) to the cell pellet or tissue sample.

-

Thoroughly disrupt the cells/tissue using sonication or bead beating to ensure complete lysis.

-

Centrifuge the samples at high speed (e.g., >15,000 x g) at 4°C to pellet proteins and cell debris.

-

Carefully collect the supernatant, which contains the extracted metabolites.

-

Dry the supernatant, typically using a vacuum concentrator, before reconstitution for analysis.

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing α-KG-d4 and its labeled products.

-

Chromatographic Separation: Reconstituted samples are injected into an HPLC system. Separation is often achieved using a C18 column for reversed-phase chromatography or a HILIC column for polar compounds.[15]

-

Mass Spectrometric Detection: The eluent from the HPLC is directed into a triple quadrupole mass spectrometer. The instrument is operated in Selected Reaction Monitoring (SRM) mode, where specific mass transitions (precursor ion → product ion) for both unlabeled α-KG and labeled α-KG-d4 (and other resulting isotopologues) are monitored.

-

Quantification: The peak areas corresponding to the different isotopologues are integrated. The abundance of the labeled species relative to the total pool provides the measure of isotope enrichment, which is crucial for flux calculations.

Quantitative Data Presentation

Accurate quantification is paramount in tracer studies. The following tables provide an example of typical analytical parameters and the type of data generated.

| Parameter | Typical Value | Reference |

| Instrument | Triple Quadrupole LC/MS | [16][17] |

| Linearity Range | 0.3 - 135 µM | [16][17] |

| R² Value | > 0.99 | [16][17] |

| Limit of Quantitation (LOQ) | ~0.20 µM | [16][17] |

| Precision (%RSD) | < 15% | [17][18] |

| Table 1: Example LC-MS/MS Method Parameters for α-KG Quantification. |

| Metabolite | Isotopologue | % Enrichment (Control Cells) | % Enrichment (IDH-Mutant Cells) |

| α-Ketoglutarate | α-KG (M+0) | 55% | 52% |

| α-KG-d4 (M+4) | 45% | 48% | |

| Glutamate | Glutamate (M+0) | 88% | 90% |

| Glutamate-d4 (M+4) | 12% | 10% | |

| 2-Hydroxyglutarate | 2-HG (M+0) | >99% | 65% |

| 2-HG-d4 (M+4) | <1% | 35% | |

| Table 2: Representative Isotope Enrichment Data from a Tracer Experiment with α-KG-d4. Note the significant incorporation of the d4 label into 2-HG specifically in the IDH-mutant cells. |

Visualization of Metabolic Pathways

Graphviz diagrams help to visualize the central role of α-KG and the utility of its deuterated form in tracing metabolic conversions.

Conclusion and Future Outlook

This compound is a powerful and versatile probe for interrogating cellular metabolism. Its application has been instrumental in advancing our understanding of the Krebs cycle, cancer bioenergetics, and neurotransmitter synthesis. The ability to trace its metabolic fate provides a dynamic view of cellular function that is not achievable through static metabolite measurements alone. Future developments, particularly in the realm of in vivo Deuterium Metabolic Imaging (DMI), promise to translate these research applications into clinical tools, offering non-invasive methods to diagnose metabolic disorders and monitor therapeutic responses in real-time.

References

- 1. nbinno.com [nbinno.com]

- 2. In vivo detection of brain Krebs cycle intermediate by hyperpolarized magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential clinical applications of alpha‑ketoglutaric acid in diseases (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]

- 7. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis [frontiersin.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. archive.ismrm.org [archive.ismrm.org]

- 11. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]

- 12. Metabolic functions of misunderstood D-2-hydroxyglutarate [the-innovation.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]

- 15. helixchrom.com [helixchrom.com]

- 16. lcms.cz [lcms.cz]

- 17. agilent.com [agilent.com]

- 18. A liquid chromatography and tandem mass spectrometry method for the determination of potential biomarkers of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Stability of 2-Ketoglutaric Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 2-Ketoglutaric acid-d4, a deuterated analog of the key metabolic intermediate, 2-Ketoglutaric acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for metabolic research, pharmacokinetic studies, and as internal standards in analytical methodologies.

Core Chemical Properties

This compound, also known as α-Ketoglutaric acid-d4, is a stable isotope-labeled form of 2-Ketoglutaric acid where four hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution provides a distinct mass signature, making it an invaluable tool for tracer studies and as an internal standard for quantitative analysis by mass spectrometry.[1]

Physicochemical Data

Quantitative data for both the unlabeled and deuterated forms of 2-Ketoglutaric acid are summarized below for easy comparison. It is important to note that while extensive data is available for the unlabeled compound, specific physical constants for the deuterated analog are less commonly reported and may vary slightly between different commercial suppliers.

| Property | 2-Ketoglutaric Acid | This compound |

| Molecular Formula | C₅H₆O₅ | C₅H₂D₄O₅ |

| Molecular Weight | 146.10 g/mol | Approximately 150.12 g/mol |

| CAS Number | 328-50-7 | 1381759-60-9 |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Melting Point | 113-115 °C | Not explicitly reported, expected to be similar to the unlabeled compound. |

| Boiling Point | 185.67°C (estimate) | Not explicitly reported, expected to be similar to the unlabeled compound. |

| Solubility | ||

| Water | Highly soluble | Expected to be highly soluble. |

| Ethanol | Soluble | Expected to be soluble. |

| DMSO | Soluble | Expected to be soluble. |

| Ether | Sparingly soluble | Expected to be sparingly soluble. |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity and purity of this compound.

Recommended Storage Conditions

For long-term storage, this compound should be kept in a tightly sealed container, protected from light and moisture, at temperatures of -20°C. For short-term storage, refrigeration at 2-8°C is acceptable.

Chemical Stability and Degradation Pathways

2-Ketoglutaric acid, and by extension its deuterated analog, is a relatively stable compound when stored under the recommended conditions. However, as a dicarboxylic acid containing a ketone functional group, it is susceptible to degradation under certain conditions. Potential degradation pathways include:

-

Decarboxylation: At elevated temperatures, 2-Ketoglutaric acid can undergo decarboxylation.

-

Oxidation: Strong oxidizing agents can lead to the cleavage of the carbon-carbon bonds.

-

Reactions of the ketone group: The ketone functional group can undergo various reactions, such as reduction or condensation, in the presence of appropriate reagents.

The stability of the deuterium labels on the C3 and C4 positions is generally high under typical experimental conditions. However, under harsh acidic or basic conditions, or in the presence of certain catalysts, there is a potential for H/D exchange, which could compromise the isotopic purity of the compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the stability and purity of this compound.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its potential degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from its degradation products.

Methodology:

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient elution is often employed. A typical mobile phase could consist of a buffer (e.g., 20 mM potassium phosphate, pH 2.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Sample Preparation: Samples from stability studies are diluted with the mobile phase to an appropriate concentration.

Workflow for Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to demonstrate the specificity of the stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples from each stress condition should be analyzed by the validated stability-indicating HPLC method.

Isotopic Enrichment Analysis

The isotopic enrichment of this compound is a critical quality attribute. Mass spectrometry is the primary technique for this analysis.

Objective: To determine the percentage of the d4-labeled species relative to all isotopic variants.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable chromatographic system (LC or GC).

-

Ionization: Electrospray ionization (ESI) in negative ion mode is effective for 2-Ketoglutaric acid.

-

Data Acquisition: Acquire full-scan mass spectra over the relevant m/z range.

-

Data Analysis:

-

Determine the theoretical m/z values for the unlabeled (d0) and deuterated (d4) forms of 2-Ketoglutaric acid.

-

Extract the ion chromatograms for the [M-H]⁻ ions of both species.

-

Calculate the peak areas for each isotopic species.

-

The isotopic enrichment is calculated as: % Enrichment = (Area_d4 / (Area_d0 + Area_d4)) * 100

-

Workflow for Isotopic Enrichment Analysis:

Caption: A streamlined workflow for determining isotopic enrichment.

Signaling Pathway Involvement

2-Ketoglutaric acid is a central node in metabolism, most notably as a key intermediate in the Krebs cycle (also known as the citric acid cycle or TCA cycle).

The Krebs Cycle:

The Krebs cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. 2-Ketoglutaric acid is formed from isocitrate and is subsequently converted to succinyl-CoA.

Caption: The central role of 2-Ketoglutarate in the Krebs Cycle.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data and general scientific principles. Specific experimental results may vary. It is essential to consult the certificate of analysis and safety data sheet provided by the supplier for the most accurate and up-to-date information on a specific lot of this compound. Always perform appropriate validation and verification studies for your specific application.

References

Unlocking Metabolic Insights: A Technical Guide to Preliminary Studies Involving 2-Ketoglutaric Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core applications of 2-Ketoglutaric acid-d4 (d4-α-KG), a deuterated isotopologue of the key metabolic intermediate, alpha-ketoglutarate (B1197944). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in metabolic studies. It details the fundamental principles, experimental protocols, and data interpretation for the two primary uses of d4-α-KG: as a tracer in metabolic flux analysis and as an internal standard for precise quantification of α-ketoglutarate.

Core Applications of this compound in Metabolic Research

2-Ketoglutaric acid, a central node in the Krebs cycle, is pivotal for cellular energy production, nitrogen balance, and the biosynthesis of amino acids and nucleotides.[1] The introduction of a stable isotope-labeled version, this compound, provides a powerful tool to probe the dynamics of these metabolic pathways without perturbing the biological system. The four deuterium (B1214612) atoms on the carbon backbone of α-KG allow for its differentiation from the endogenous, unlabeled counterpart by mass spectrometry, making it an ideal candidate for two critical applications in metabolic research.

Metabolic Flux Analysis: Tracing the Fate of a Key Metabolite

In metabolic flux analysis, d4-α-KG is introduced into a biological system (e.g., cell culture or in vivo model) as a tracer. By tracking the incorporation of deuterium into downstream metabolites of the Krebs cycle and connected pathways, researchers can elucidate the relative and absolute rates of metabolic reactions. This approach provides a dynamic view of cellular metabolism that is not achievable with static metabolite measurements.

Quantitative Analysis: An Internal Standard for Accuracy and Precision

Due to its chemical similarity to endogenous α-ketoglutarate and its distinct mass, d4-α-KG serves as an excellent internal standard for isotope dilution mass spectrometry (IDMS).[1] When added to a biological sample at a known concentration at the beginning of the sample preparation process, it co-purifies with the endogenous analyte and experiences similar matrix effects and instrument variability. This allows for highly accurate and precise quantification of α-ketoglutarate concentrations in complex biological matrices such as plasma, tissues, and cell lysates.

Experimental Protocols

The following sections provide detailed methodologies for the two primary applications of this compound.

Metabolic Flux Analysis using this compound as a Tracer

This protocol outlines a general workflow for a cell culture-based metabolic flux experiment.

Objective: To trace the metabolic fate of this compound through the Krebs cycle and related pathways.

Materials:

-

This compound

-

Cell culture medium deficient in unlabeled α-ketoglutarate

-

Cultured cells of interest

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Reagents for metabolite extraction (e.g., ice-cold methanol, acetonitrile (B52724), water)

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency under standard conditions.

-

Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration should be optimized to be physiologically relevant and detectable without causing toxicity.

-

Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.

-

-

Metabolite Extraction:

-

At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet proteins and cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extracts using a high-resolution LC-MS/MS system capable of separating and detecting the isotopologues of Krebs cycle intermediates.

-

Develop a targeted method to monitor the mass transitions of unlabeled and deuterated metabolites.

-

-

Data Analysis:

-

Determine the isotopic enrichment of downstream metabolites by calculating the ratio of the deuterated isotopologue to the total pool of the metabolite.

-

Use metabolic flux analysis software to model the flux rates through the Krebs cycle based on the isotopic labeling patterns.

-

Experimental workflow for metabolic flux analysis using this compound.

Quantification of α-Ketoglutarate using this compound as an Internal Standard

This protocol describes the use of d4-α-KG for the accurate quantification of endogenous α-ketoglutarate in biological samples.

Objective: To determine the absolute concentration of α-ketoglutarate in a biological sample.

Materials:

-

This compound (as internal standard)

-

Unlabeled α-ketoglutarate (for calibration curve)

-

Biological sample (e.g., plasma, tissue homogenate)

-

LC-MS/MS system

-

Reagents for sample preparation (e.g., protein precipitation, derivatization if necessary)

Procedure:

-

Sample Preparation:

-

To a known volume or weight of the biological sample, add a precise amount of this compound internal standard solution.

-

Perform sample cleanup, which may include protein precipitation (e.g., with acetonitrile or methanol), and/or derivatization to improve chromatographic separation and ionization efficiency.

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking a matrix similar to the sample (e.g., charcoal-stripped plasma) with known concentrations of unlabeled α-ketoglutarate.

-

Add the same amount of this compound internal standard to each calibration standard as was added to the samples.

-

Process the calibration standards in the same manner as the biological samples.

-

-

LC-MS/MS Analysis:

-

Analyze the processed samples and calibration standards using an LC-MS/MS method optimized for the detection of both unlabeled α-ketoglutarate and d4-α-KG.

-

Monitor the specific mass transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

For each sample and standard, calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of α-ketoglutarate in the biological samples by interpolating their peak area ratios on the calibration curve.

-

Workflow for α-ketoglutarate quantification using this compound as an internal standard.

Data Presentation

The quantitative data generated from these preliminary studies can be effectively summarized in tables for clear comparison and interpretation.

Metabolic Flux Analysis Data

Table 1: Isotopic Enrichment of Krebs Cycle Intermediates Following this compound Tracing

| Metabolite | Time (hours) | Isotopic Enrichment (M+4, %) |

| Succinate | 2 | 5.2 ± 0.8 |

| 8 | 15.7 ± 2.1 | |

| 24 | 35.4 ± 4.5 | |

| Fumarate | 2 | 3.1 ± 0.5 |

| 8 | 10.9 ± 1.5 | |

| 24 | 28.9 ± 3.8 | |

| Malate | 2 | 2.5 ± 0.4 |

| 8 | 9.8 ± 1.3 | |

| 24 | 25.1 ± 3.2 | |

| Citrate | 2 | 1.1 ± 0.2 |

| 8 | 4.5 ± 0.7 | |

| 24 | 12.3 ± 1.9 |

Data are presented as mean ± standard deviation and represent the percentage of the metabolite pool containing four deuterium atoms.

Table 2: Relative Metabolic Flux Rates Determined from this compound Tracing

| Metabolic Flux | Relative Rate (Control) | Relative Rate (Treated) |

| α-KG → Succinate | 1.00 | 1.52 ± 0.18 |

| Succinate → Fumarate | 1.00 | 1.45 ± 0.15 |

| Fumarate → Malate | 1.00 | 1.38 ± 0.14* |

| Malate → Oxaloacetate | 1.00 | 1.29 ± 0.12 |

| α-KG → Glutamate | 1.00 | 0.85 ± 0.09 |

*Data are normalized to the control group and presented as mean ± standard deviation. p < 0.05 vs. Control.

Quantitative Analysis Data

Table 3: Quantification of α-Ketoglutarate in Human Plasma using this compound as an Internal Standard

| Sample ID | Peak Area Ratio (α-KG / d4-α-KG) | Concentration (µM) |

| Control 1 | 0.85 | 42.5 |

| Control 2 | 0.91 | 45.5 |

| Control 3 | 0.88 | 44.0 |

| Patient A-1 | 1.52 | 76.0 |

| Patient A-2 | 1.48 | 74.0 |

| Patient A-3 | 1.55 | 77.5 |

Table 4: Method Validation Parameters for α-Ketoglutarate Quantification

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 µM |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 8% |

| Accuracy (% Recovery) | 95-105% |

Visualization of Signaling Pathways and Logical Relationships

The metabolic fate of this compound can be visualized to illustrate its entry and progression through the Krebs cycle.

References

The Isotopic Handprint: Unraveling the Mechanism of Action of 2-Ketoglutaric Acid-d4

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Abstract

2-Ketoglutaric acid, also known as alpha-ketoglutarate (B1197944) (α-KG), is a pivotal intermediate in cellular metabolism, centrally positioned at the intersection of the Krebs cycle and amino acid metabolism. Its deuterated isotopologue, 2-Ketoglutaric acid-d4 (d4-α-KG), serves as a powerful tool in metabolic research, primarily as a tracer to elucidate metabolic pathways and fluxes. Beyond its role as a metabolic tracer, the deuterium (B1214612) substitution in d4-α-KG introduces a kinetic isotope effect (KIE) that can modulate the activity of α-KG-dependent enzymes. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its metabolic fate, its impact on key enzymatic reactions, and the experimental protocols to investigate its effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important research compound.

Introduction: The Central Role of α-Ketoglutarate

Alpha-ketoglutarate is a key molecule in cellular energy production and biosynthesis. It is a crucial intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic hub that generates reducing equivalents for ATP synthesis.[1] Beyond its role in energy metabolism, α-KG is a primary nitrogen transporter in the body and a precursor for the synthesis of several amino acids, including glutamate (B1630785) and glutamine.[1][2]

Furthermore, α-KG acts as a critical co-substrate for a large family of Fe(II)/α-KG-dependent dioxygenases. These enzymes play vital roles in diverse cellular processes, including:

-

Epigenetic Regulation: Ten-eleven translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases utilize α-KG to catalyze the demethylation of DNA and histones, respectively, thereby influencing gene expression.[3][4]

-

Collagen Synthesis: Prolyl and lysyl hydroxylases, essential for collagen fibril stability, are α-KG-dependent dioxygenases.

-

Hypoxia Response: Prolyl hydroxylases that regulate the stability of hypoxia-inducible factor (HIF) are also dependent on α-KG.

The deuterated form, this compound, in which four hydrogen atoms are replaced by deuterium, is a stable isotope-labeled compound primarily used in metabolic research to trace the fate of α-KG in various biochemical pathways using techniques like mass spectrometry and NMR.[5]

The Kinetic Isotope Effect: A Subtle yet Significant Perturbation

The substitution of hydrogen with deuterium in this compound leads to a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower vibrational frequency than the C-H bond.[6] Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than those involving a C-H bond.[6] This effect is quantified by the ratio of the reaction rates, kH/kD, where a value greater than 1 indicates a normal KIE. For deuterium, this effect can lead to a significant reduction in the reaction rate.[6]

In the context of d4-α-KG, the KIE is most relevant for enzymes that catalyze reactions involving the abstraction of a hydrogen (or deuterium) atom from the α-KG molecule. The primary enzyme in this category is α-ketoglutarate dehydrogenase (α-KGDH) , a key regulatory enzyme in the Krebs cycle.

Mechanism of Action of this compound

The mechanism of action of this compound can be understood through two primary lenses: its function as a metabolic tracer and the modulatory effects arising from the kinetic isotope effect.

Metabolic Tracing

As a stable isotope-labeled compound, d4-α-KG is an invaluable tool for metabolic flux analysis. When introduced into a biological system, the deuterated α-KG enters the same metabolic pathways as its endogenous counterpart. By using mass spectrometry or NMR to track the incorporation of deuterium into downstream metabolites, researchers can quantitatively map the flow of carbon through the Krebs cycle, amino acid biosynthesis, and other related pathways. This allows for a detailed understanding of metabolic reprogramming in various physiological and pathological states.

Modulation of Enzymatic Activity via the Kinetic Isotope Effect

The deuterium substitution in d4-α-KG can lead to a decreased rate of its enzymatic conversion, particularly by α-KGDH. This can result in a localized and transient accumulation of d4-α-KG and a potential shift in the metabolic landscape.

-

Impact on the Krebs Cycle: A slower conversion of d4-α-KG to succinyl-CoA by α-KGDH can lead to a temporary bottleneck in the Krebs cycle. This may result in an increased concentration of upstream metabolites like isocitrate and citrate.

-

Influence on α-KG-Dependent Dioxygenases: The potential for a localized increase in d4-α-KG concentration could, in turn, affect the activity of α-KG-dependent dioxygenases. While the binding of d4-α-KG to these enzymes is not expected to be significantly different from the unlabeled form, the altered availability of the co-substrate could influence the rates of DNA and histone demethylation, as well as other hydroxylation reactions. However, the direct KIE on the reactions catalyzed by these dioxygenases is likely to be small, as the C-H bonds broken in the α-KG molecule during these reactions are not the ones substituted with deuterium in d4-α-KG.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic reactions involving α-ketoglutarate. While specific kinetic data for this compound is limited in the public domain, the data for the unlabeled compound provides a baseline for understanding its enzymatic interactions. The kinetic isotope effect (kH/kD) for α-KGDH is expected to be significant, leading to a reduced Vmax for the deuterated substrate.

| Enzyme | Substrate | Km (µM) | Vmax (relative) | Inhibitors | Activators |

| α-Ketoglutarate Dehydrogenase | α-Ketoglutarate | 200-1000 | 1 | NADH, ATP, Succinyl-CoA | ADP, Ca2+ |

| α-Ketoglutarate Dehydrogenase | This compound | ~200-1000 (estimated) | < 1 (due to KIE) | NADH, ATP, Succinyl-CoA | ADP, Ca2+ |

| TET1 | α-Ketoglutarate | 15-50 | - | Succinate, Fumarate, 2-Hydroxyglutarate | Fe(II), Ascorbate |

| JmjC Domain Histone Demethylases | α-Ketoglutarate | 10-100 | - | Succinate, Fumarate, 2-Hydroxyglutarate | Fe(II), Ascorbate |

Table 1: Kinetic Parameters of Key Enzymes Metabolizing α-Ketoglutarate. The Km values for d4-α-KG are estimated to be similar to the unlabeled form as binding is unlikely to be significantly affected by deuteration. The Vmax for d4-α-KG in the α-KGDH reaction is expected to be lower due to the kinetic isotope effect.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Metabolic Tracing using this compound and LC-MS/MS

Objective: To trace the metabolic fate of d4-α-KG in cultured cells.

Materials:

-

Cultured cells of interest

-

DMEM without glucose, glutamine, and pyruvate

-

Dialyzed fetal bovine serum (FBS)

-

This compound

-

[U-13C]-Glucose (optional, for dual-labeling experiments)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (B129727), ice-cold

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.

-

Isotope Labeling:

-

Prepare labeling medium by supplementing DMEM with dialyzed FBS, physiological concentrations of glucose and glutamine, and a known concentration of this compound (e.g., 1 mM).

-

Aspirate the growth medium, wash the cells once with PBS, and add the labeling medium.

-

Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of d4-α-KG.

-

-

Metabolite Extraction:

-

At each time point, place the culture dish on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously and incubate at -80°C for at least 15 minutes to precipitate proteins.

-

Centrifuge at maximum speed for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites and transfer to a new tube.

-

-

LC-MS/MS Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

-

Analyze the samples using a high-resolution LC-MS/MS system capable of resolving the deuterated and non-deuterated isotopologues of downstream metabolites of α-KG (e.g., succinate, fumarate, malate, aspartate, glutamate).

-

Monitor the mass shift corresponding to the incorporation of deuterium atoms.

-

α-Ketoglutarate Dehydrogenase Activity Assay

Objective: To compare the activity of α-KGDH with 2-Ketoglutaric acid and this compound as substrates.

Materials:

-

Isolated mitochondria or cell lysates

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM MgCl2)

-

2-Ketoglutaric acid

-

This compound

-

Coenzyme A (CoA)

-

NAD+

-

Thiamine pyrophosphate (TPP)

-

Microplate reader capable of measuring absorbance at 340 nm

Protocol:

-

Prepare Reagent Mix: Prepare a master mix containing assay buffer, CoA, NAD+, and TPP at their final desired concentrations.

-

Prepare Substrate Solutions: Prepare stock solutions of 2-Ketoglutaric acid and this compound in assay buffer.

-

Assay Procedure:

-

Add the reagent mix to the wells of a 96-well plate.

-

Add the mitochondrial or cell lysate to each well.

-

Initiate the reaction by adding either 2-Ketoglutaric acid or this compound to the respective wells.

-

Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

-

Record the absorbance at regular intervals for a set period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each substrate.

-

Determine the specific activity of α-KGDH for both substrates.

-

Calculate the kH/kD ratio by dividing the activity with 2-Ketoglutaric acid by the activity with this compound.

-

TET Enzyme Activity Assay (Colorimetric)

Objective: To assess the effect of this compound on the activity of TET enzymes.

Materials:

-

Recombinant TET enzyme (e.g., TET1, TET2, or TET3)

-

Methylated DNA substrate (coated on a microplate)

-

2-Ketoglutaric acid

-

This compound

-

Fe(II) sulfate

-

Ascorbic acid

-

Primary antibody specific for 5-hydroxymethylcytosine (B124674) (5hmC)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Microplate reader capable of measuring absorbance at 450 nm

Protocol:

-

Prepare Reaction Mix: Prepare a reaction buffer containing Fe(II) and ascorbic acid.

-

Enzyme Reaction:

-

To the wells of the methylated DNA-coated microplate, add the reaction buffer, recombinant TET enzyme, and either 2-Ketoglutaric acid or this compound at various concentrations.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.

-

-

Detection of 5hmC:

-